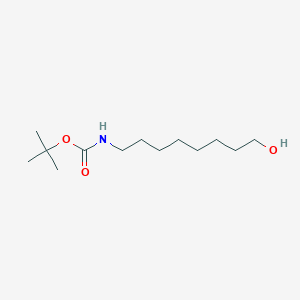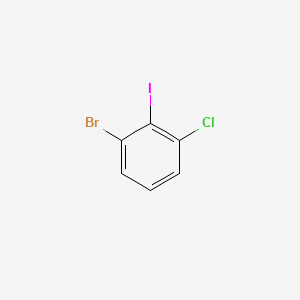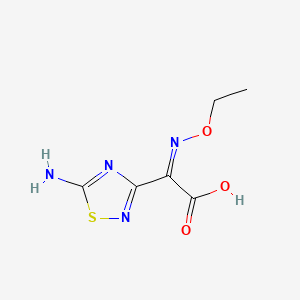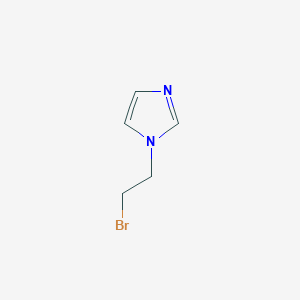
1-(2-bromoethyl)-1H-imidazole
Descripción general
Descripción
The compound "1-(2-bromoethyl)-1H-imidazole" is a derivative of the imidazole family, which is a class of heterocyclic aromatic organic compounds. Imidazole derivatives are known for their diverse range of biological activities and applications in pharmaceuticals and materials science. The presence of a bromoethyl group at the first position of the imidazole ring suggests potential reactivity for further chemical modifications.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, a one-pot synthesis approach has been reported for the creation of 1,2-diphenyl-1H-benzo[d]imidazole derivatives, which involves a Pd-catalyzed N-arylation followed by a Cu-catalyzed C–H functionalization/C–N bond formation . Similarly, a Sandmeyer type reaction has been utilized for the bromination of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide . Another one-pot, four-component synthesis method has been described for the preparation of 1,2,4-trisubstituted 1H-imidazoles, which includes the use of 2-bromoacetophenone . These methods highlight the versatility and efficiency of synthesizing brominated imidazole derivatives.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex and is often characterized using various analytical techniques. For example, the synthesis and structural analysis of a new imidazole derivative, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was performed using techniques such as IR, Mass, NMR, X-ray diffraction, and elemental analysis . Hirshfeld surface analysis and DFT calculations were also employed to understand the intercontacts in the crystal structure and the stability of the compound .
Chemical Reactions Analysis
Imidazole derivatives can undergo a range of chemical reactions due to their reactive sites. The bromoethyl group in "1-(2-bromoethyl)-1H-imidazole" can participate in nucleophilic substitution reactions, which can be useful for further functionalization. The synthesis of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles starting from phenylacetyl bromides or 1-(phenylacetyl)imidazoles demonstrates the reactivity of brominated imidazoles in forming new compounds with potential antimycotic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents like bromoethyl groups can affect properties such as solubility, melting point, and reactivity. The study of 1-(2-hydroxy-4-bromophenyl)-4-methyl-4-imidazolin-2-ones provided insights into the structural stability of the molecule through intermolecular hydrogen bonds and molecular modeling . Additionally, the synthesis and characterization of 1-(2,6-dimethyl-4-bromophenyl)imidazole revealed the importance of NMR spectroscopy in determining the structure of brominated imidazoles .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
1-(2-bromoethyl)-1H-imidazole and its derivatives have been extensively researched for their potential antimicrobial applications. For instance, a study synthesized various derivatives of this compound, finding that they exhibited significant antimicrobial activities against Candida albicans (Narwal, Singh, Saini, Kaur, & Narwal, 2012). Another research highlighted the synthesis of imidazole derivatives starting with phenylacetyl bromides or 1-(phenylacetyl)imidazoles, which showed activity against dermatophytes, yeast, other fungi, and Gram-positive bacteria (Heeres & van Cutsem, 1981).
CO2 Capture
A study demonstrated the application of imidazole derivatives in environmental science, specifically in CO2 capture. The research involved the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, leading to the creation of a new ionic liquid that can reversibly sequester CO2 (Bates, Mayton, Ntai, & Davis, 2002).
Cytotoxic Activity
Research focusing on the synthesis of imidazole derivatives has also revealed their potential cytotoxic activity against human tumor cell lines. A study involving the regioselective synthesis of 1,5-diaryl-1H-imidazoles found that some synthesized imidazole derivatives exhibited significant cytotoxic activity (Bellina, Cauteruccio, Mannina, Rossi, & Viel, 2005).
Synthetic Applications
The versatility of 1-(2-bromoethyl)-1H-imidazole in synthetic chemistry has been demonstrated in various studies. For example, a research explored the efficient synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via palladium-catalyzed arylation reactions, showcasing its utility in producing complex organic compounds (Bellina, Cauteruccio, & Rossi, 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-bromoethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUVBYVPXLUHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromoethyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



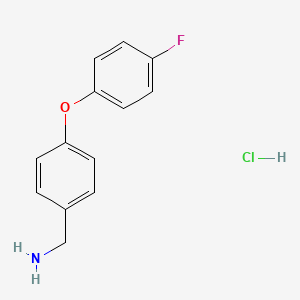
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)
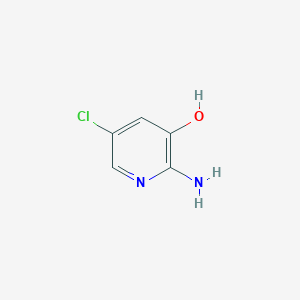
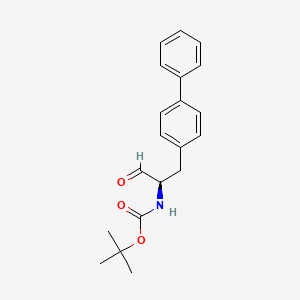
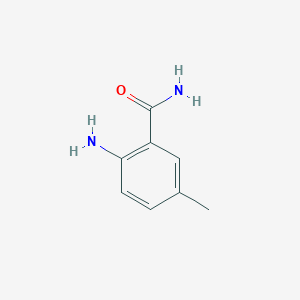
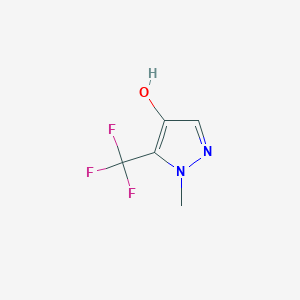
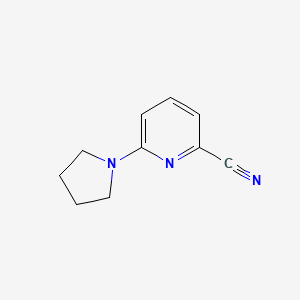
![8-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1279313.png)
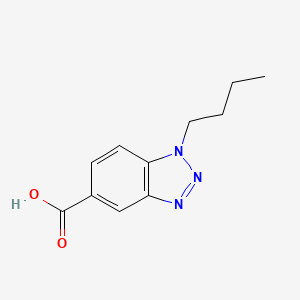
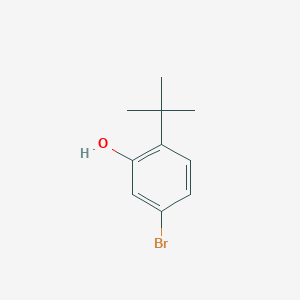
![5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1279317.png)
